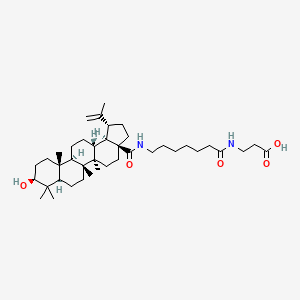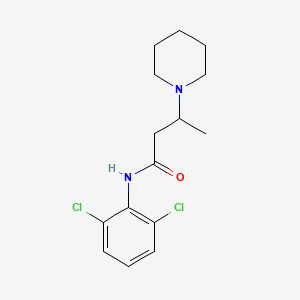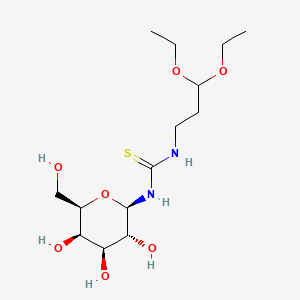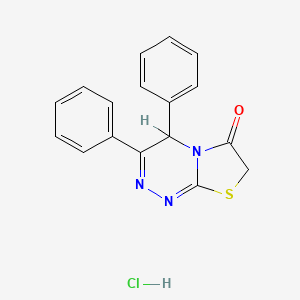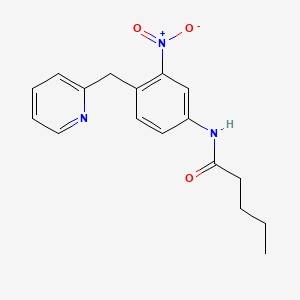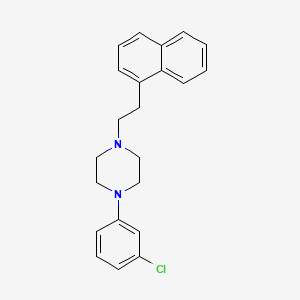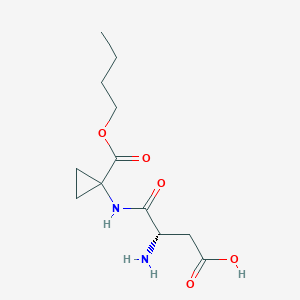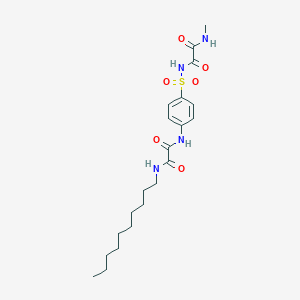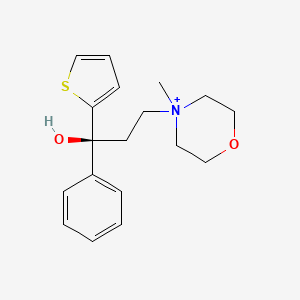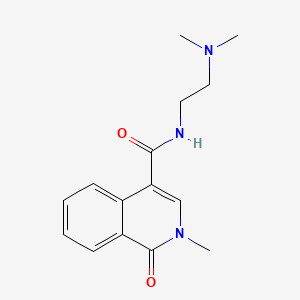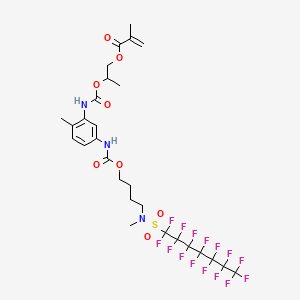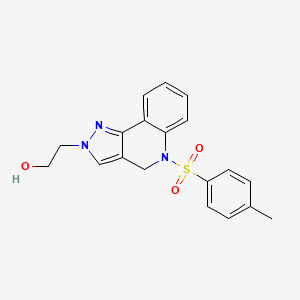
Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanamida, N-(3-(4-(fenilmetil)-1-piperidinil)propil)-, monohidrocloruro es un compuesto orgánico complejo con una estructura única que incluye una cadena principal de dodecanamida, un anillo de piperidina y un grupo fenilmetil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Dodecanamida, N-(3-(4-(fenilmetil)-1-piperidinil)propil)-, monohidrocloruro normalmente implica varios pasos. Un método común incluye la reacción de dodecanamida con un derivado de piperidina, seguido de la introducción de un grupo fenilmetil. El paso final implica la formación de la sal monohidrocloruro. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de solventes específicos para asegurar que se obtenga el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados. El proceso está optimizado para rendimiento y pureza, a menudo involucrando pasos de purificación como recristalización o cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Dodecanamida, N-(3-(4-(fenilmetil)-1-piperidinil)propil)-, monohidrocloruro puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio o trióxido de cromo.
Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio o hidrógeno gaseoso con un catalizador de paladio.
Sustitución: Los reactivos comunes incluyen halógenos o nucleófilos en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Dodecanamida, N-(3-(4-(fenilmetil)-1-piperidinil)propil)-, monohidrocloruro tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con moléculas biológicas y sus efectos en los procesos celulares.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluida su capacidad para interactuar con receptores o enzimas específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales o como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de Dodecanamida, N-(3-(4-(fenilmetil)-1-piperidinil)propil)-, monohidrocloruro involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir receptores, enzimas u otras proteínas. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
Dodecanamida, N-propil-: Este compuesto tiene una cadena principal de dodecanamida similar pero carece de los grupos piperidina y fenilmetil.
N-(3-(Dimetilamino)propil)dodecanamida: Este compuesto tiene una estructura similar pero incluye un grupo dimetilamino en lugar de los grupos piperidina y fenilmetil.
Unicidad
Dodecanamida, N-(3-(4-(fenilmetil)-1-piperidinil)propil)-, monohidrocloruro es único debido a su combinación específica de grupos funcionales. Esta estructura única le permite interactuar con un conjunto distinto de objetivos moleculares, lo que la hace valiosa para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
133783-75-2 |
|---|---|
Fórmula molecular |
C27H47ClN2O |
Peso molecular |
451.1 g/mol |
Nombre IUPAC |
N-[3-(4-benzylpiperidin-1-yl)propyl]dodecanamide;hydrochloride |
InChI |
InChI=1S/C27H46N2O.ClH/c1-2-3-4-5-6-7-8-9-13-17-27(30)28-20-14-21-29-22-18-26(19-23-29)24-25-15-11-10-12-16-25;/h10-12,15-16,26H,2-9,13-14,17-24H2,1H3,(H,28,30);1H |
Clave InChI |
MVTYJIPFDHSFRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCCN1CCC(CC1)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


